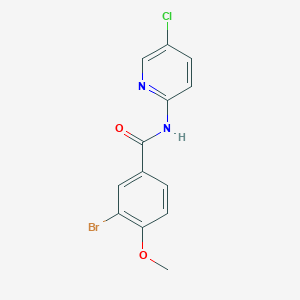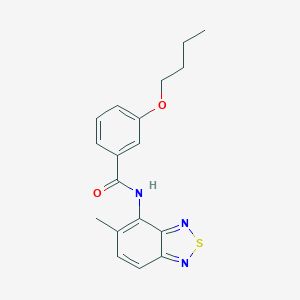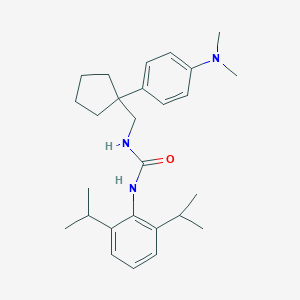
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol, also known as ANP, is a synthetic compound that has been widely used in scientific research due to its unique properties.
科学研究应用
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has been widely used in scientific research as a tool to investigate the role of cyclic nucleotide-dependent protein kinases (PKA and PKG) in various physiological processes. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol acts as an activator of both PKA and PKG, leading to downstream effects such as vasodilation, inhibition of platelet aggregation, and regulation of ion channels.
作用机制
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol binds to the extracellular domain of natriuretic peptide receptor A (NPR-A), leading to the activation of guanylate cyclase and the subsequent production of cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which leads to downstream effects such as the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, regulation of ion channels, and modulation of cardiac function. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has several advantages for lab experiments, including its high potency and specificity for NPR-A, its ability to activate both PKA and PKG, and its ability to modulate a variety of physiological processes. However, 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.
未来方向
There are several future directions for 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol research, including the development of more potent and selective NPR-A agonists, the investigation of the role of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol in neurological disorders, and the exploration of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol as a potential therapeutic agent for cardiovascular and neurological diseases.
In conclusion, 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol is a synthetic compound that has been widely used in scientific research due to its unique properties. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, regulation of ion channels, and modulation of cardiac function. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has several advantages for lab experiments, including its high potency and specificity for NPR-A, its ability to activate both PKA and PKG, and its ability to modulate a variety of physiological processes. However, 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol also has some limitations, including its short half-life and the potential for off-target effects at high concentrations. There are several future directions for 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol research, including the development of more potent and selective NPR-A agonists, the investigation of the role of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol in neurological disorders, and the exploration of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol as a potential therapeutic agent for cardiovascular and neurological diseases.
合成方法
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol can be synthesized through a multistep process starting with 2-nitrophenol. The synthesis involves the use of tert-butylamine, which acts as a protecting group for the amine group. The final product is obtained through the selective reduction of the nitro group to an amine group followed by the deprotection of the tert-butylamine group.
属性
IUPAC Name |
1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)15-7-9(17)8-20-11-6-4-5-10(12(11)14)16(18)19/h4-6,9,15,17H,7-8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNAORAGMROAOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC(=C1N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616947 |
Source


|
| Record name | 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol | |
CAS RN |
132059-12-2 |
Source


|
| Record name | 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)





![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)


![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
